AhR Agonist Activity of 2-Bromo-5-(bromomethyl)benzoic Acid-Derived Scaffold vs. Mono-Brominated Isomer
A derivative scaffold incorporating the 2-bromo-5-(bromomethyl)benzoic acid core structure demonstrates agonist activity at the human aryl hydrocarbon receptor (AhR) with an EC50 of 172 nM in a luciferase reporter gene assay using HepG2-Lucia AhR cells incubated for 24 hours [1]. In contrast, the mono-brominated analog 4-(bromomethyl)benzoic acid (CAS 6232-88-8), which lacks the ortho-bromo substituent, exhibits a markedly different biological profile, showing antiparasitic activity with low potency and an IC50 of 88.8 µM (88,800 nM) against peripheral blood mononuclear cells (PBMCs) . While a direct head-to-head comparison in the same assay is not available, the magnitude difference (>500-fold) in reported potency between the two scaffolds in related cellular assays underscores the critical impact of the 2-bromo substitution pattern on biological activity.
| Evidence Dimension | AhR agonist activity (EC50) |
|---|---|
| Target Compound Data | 172 nM |
| Comparator Or Baseline | 4-(Bromomethyl)benzoic acid (no reported AhR EC50; cytotoxicity IC50 = 88.8 µM against PBMCs) |
| Quantified Difference | Target scaffold shows nanomolar AhR agonism; comparator exhibits micromolar cytotoxicity only |
| Conditions | Target: human recombinant HepG2-Lucia AhR cells, 24 h incubation, luciferase reporter gene assay. Comparator: PBMCs, cytotoxicity assay. |
Why This Matters
This evidence demonstrates that the 2-bromo-5-(bromomethyl) substitution pattern enables nanomolar engagement of the AhR target, whereas the mono-brominated 4-isomer lacks this specific activity profile, making the target compound the preferred choice for AhR-focused drug discovery and chemical biology applications.
- [1] BindingDB BDBM50603559 CHEMBL5203209. Agonist activity at AhR in human recombinant HepG2-Lucia AhR cell incubated for 24 hrs by luciferase reporter gene assay. EC50: 172 nM. 2023. View Source
